4'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone
Overview
Description
4’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenone derivatives This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the benzene ring, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method is the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C in acetic acid with a molar ratio of substrate to brominator being 1.0:1.1 .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production at a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions due to the presence of the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
4’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Biology: It is used in the development of bioactive molecules and pharmaceuticals due to its functional groups that can interact with biological targets.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The presence of halogens and the trifluoromethyl group can enhance its binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
- 4-Bromo-2,2,2-trifluoroacetophenone
- 4-Bromo-1-chloro-2-(trifluoromethyl)benzene
- 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness: 4’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the acetophenone scaffold. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-3-6(10)8(11)7(5)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCPNUBZTVMSHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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